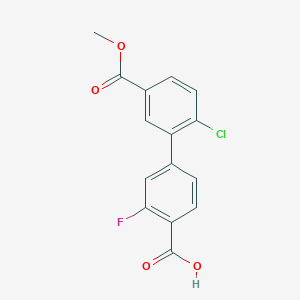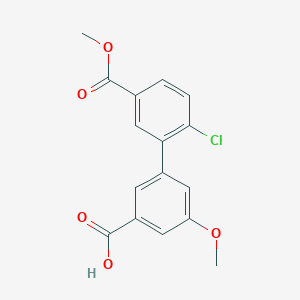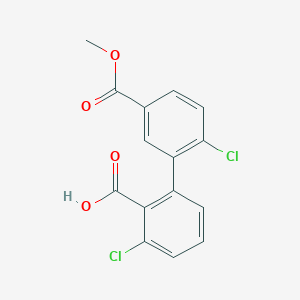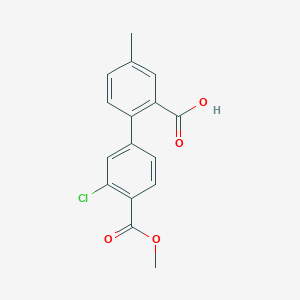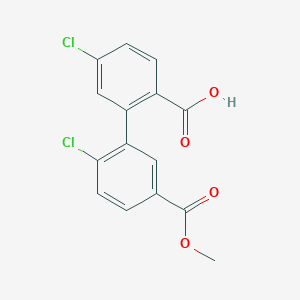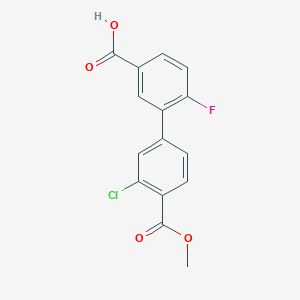
3-(3-Chloro-4-methoxycarbonylphenyl)-2-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-4-methoxycarbonylphenyl)-2-methylbenzoic acid, or 3-CMPBA, is a small molecule that has been studied for its potential applications in various scientific research fields. This molecule has been used as a synthetic intermediate in organic synthesis, as a reagent in chemical analysis, and as a tool in biochemistry and physiology. In
科学的研究の応用
3-CMPBA has been used in various scientific research applications, including organic synthesis, chemical analysis, biochemistry, and physiology. As an organic synthesis intermediate, 3-CMPBA has been used to synthesize a variety of compounds, including quinolines, benzimidazoles, and thiophenes. As a reagent in chemical analysis, 3-CMPBA has been used to detect and quantify various compounds, including amino acids, carbohydrates, and steroids. In biochemistry and physiology, 3-CMPBA has been used to study enzyme-mediated reactions, protein-ligand interactions, and the effects of drugs on cellular pathways.
作用機序
The mechanism of action of 3-CMPBA is still not completely understood. However, it is believed that 3-CMPBA acts as an inhibitor of certain enzymes, such as proteases and phosphatases, by binding to their active sites and preventing them from catalyzing their respective reactions. Additionally, 3-CMPBA is believed to interact with certain proteins and receptors, altering their activity and resulting in changes in cellular pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CMPBA depend on the specific application. For example, 3-CMPBA can inhibit the activity of certain enzymes, resulting in changes in cellular pathways and physiological processes. In addition, 3-CMPBA can interact with certain proteins and receptors, resulting in changes in gene expression and protein activity.
実験室実験の利点と制限
The main advantage of using 3-CMPBA in lab experiments is its high purity and stability. 3-CMPBA is a highly pure compound and is stable in a wide range of conditions, making it an ideal reagent for chemical analysis and organic synthesis. Additionally, 3-CMPBA is relatively inexpensive and widely available. However, the use of 3-CMPBA in biochemical and physiological studies is limited due to its lack of specificity and its potential to interact with other proteins and receptors.
将来の方向性
There are a number of potential future directions for 3-CMPBA research. These include the development of more specific inhibitors of enzymes and proteins, the use of 3-CMPBA in drug discovery and development, and the exploration of its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of 3-CMPBA could help to elucidate its mechanism of action and identify new potential applications.
合成法
3-CMPBA can be synthesized from a variety of starting materials such as benzaldehyde, 3-chloro-4-methoxybenzoic acid, and 2-methylbenzoic acid. The most common method of synthesis involves the condensation of the three starting materials in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is typically carried out at reflux temperature and the product is isolated by filtration.
特性
IUPAC Name |
3-(3-chloro-4-methoxycarbonylphenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-9-11(4-3-5-12(9)15(18)19)10-6-7-13(14(17)8-10)16(20)21-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAMWMGOKONIGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=C(C=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691997 |
Source


|
| Record name | 3'-Chloro-4'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methoxycarbonylphenyl)-2-methylbenzoic acid | |
CAS RN |
1261978-27-1 |
Source


|
| Record name | 3'-Chloro-4'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

